8-(Trifluoromethoxy)naphthalen-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8F3NO |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
8-(trifluoromethoxy)naphthalen-2-amine |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-10-3-1-2-7-4-5-8(15)6-9(7)10/h1-6H,15H2 |
InChI Key |
PFNBQNVNLRWDHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)C(=C1)OC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 8 Trifluoromethoxy Naphthalen 2 Amine and Its Precursors
Retrosynthetic Analysis for the 8-(Trifluoromethoxy)naphthalen-2-amine Scaffold
A retrosynthetic analysis of the target molecule, this compound, suggests several viable synthetic routes. The primary disconnections involve the carbon-nitrogen bond of the amine and the carbon-oxygen bond of the trifluoromethoxy group.
Route A: Late-Stage Amination
This approach prioritizes the formation of the trifluoromethoxy-substituted naphthalene (B1677914) core, followed by the introduction of the amine group at the C-2 position. The key disconnection is the C-N bond, leading back to a precursor such as 2-bromo-8-(trifluoromethoxy)naphthalene or a corresponding triflate. These precursors can be accessed from 8-(trifluoromethoxy)naphthalen-2-ol.
Route B: Late-Stage Trifluoromethoxylation
Alternatively, the amine functionality can be installed first, followed by the introduction of the trifluoromethoxy group. This route involves the disconnection of the C-OCF₃ bond, leading to 8-hydroxynaphthalen-2-amine or a protected derivative as a key intermediate.
A graphical representation of the retrosynthetic analysis is presented below:
| Target Molecule | Key Disconnections | Precursors |
| This compound | C-N Bond (Amine) | 2-Bromo-8-(trifluoromethoxy)naphthalene, 8-(Trifluoromethoxy)naphthalen-2-ol |
| This compound | C-O Bond (Trifluoromethoxy) | 8-Hydroxynaphthalen-2-amine |
Strategies for the Positional Introduction of the Trifluoromethoxy Group onto Naphthalene Substrates
The introduction of the trifluoromethoxy group onto an aromatic ring can be achieved through either direct trifluoromethoxylation or by the conversion of a precursor functional group, typically a hydroxyl group.
Direct C-H trifluoromethoxylation of arenes is a developing field, often relying on radical-based mechanisms. Reagents such as N-trifluoromethoxy-N-phenylsulfonamide in the presence of a photocatalyst or a strong oxidant can generate the trifluoromethoxyl radical (•OCF₃), which can then react with the aromatic substrate. The regioselectivity of such reactions on substituted naphthalenes can be influenced by the electronic and steric properties of the existing substituents. For instance, research on the trifluoromethoxylation of 8-substituted quinoline (B57606) N-oxides has shown that the substituent at the 8-position plays a crucial role in achieving good yields, suggesting a similar influence in the naphthalene system. discoveroakwoodchemical.com
Visible-light photoredox catalysis has emerged as a mild and efficient method for direct C-H trifluoromethoxylation of arenes. nih.gov This approach typically involves the use of a photosensitizer that, upon irradiation, can promote the formation of the trifluoromethoxyl radical from a suitable precursor. nih.gov
| Method | Reagents | General Conditions | Key Features |
| Photocatalytic C-H Trifluoromethoxylation | N-trifluoromethoxy-N-phenylsulfonamide, Photocatalyst (e.g., Ru(bpy)₃²⁺) | Visible light irradiation, inert atmosphere | Mild reaction conditions, potential for regioselectivity based on substrate electronics |
| Oxidative C-H Trifluoromethoxylation | Trifluoromethoxylation reagent, Strong oxidant (e.g., persulfate) | Elevated temperatures | Can be applied to a range of arenes |
A more established and often more regioselective method for introducing a trifluoromethoxy group involves the conversion of a hydroxyl group. In the context of synthesizing this compound, this would involve the synthesis of 8-hydroxynaphthalen-2-amine or a protected version thereof, followed by trifluoromethoxylation.
The conversion of a phenol (B47542) or naphthol to a trifluoromethyl ether can be challenging due to the instability of the trifluoromethoxide anion. researchgate.net However, several reagents have been developed to overcome this. A common strategy is the reaction of the corresponding phenol with a source of electrophilic "CF₃⁺" in the presence of a base. Another approach involves the conversion of the hydroxyl group to a trichloromethoxy group, followed by a halogen exchange reaction (Swarts reaction) using antimony trifluoride. mdpi.com
| Method | Reagents | General Conditions | Key Features |
| Electrophilic Trifluoromethylation of Naphthols | Electrophilic CF₃ source (e.g., Togni's reagent), Base | Inert atmosphere, anhydrous conditions | Direct conversion of the hydroxyl group |
| Halogen Exchange (from Trichloromethoxy) | 1. Thiophosgene, 2. Chlorine, 3. Antimony trifluoride | Stepwise synthesis, harsh conditions for fluorination | Multi-step but can be effective for certain substrates mdpi.com |
Amination Methodologies at the Naphthalene C-2 Position
The introduction of an amine group at the C-2 position of the naphthalene ring is a well-established transformation with several reliable methods available.
The Bucherer reaction is a classic method for the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite solution and ammonia (B1221849) or an amine. wikipedia.org This reversible reaction is particularly effective for the synthesis of 2-naphthylamines from 2-naphthols. The mechanism involves the addition of bisulfite to the naphthol, followed by nucleophilic attack of ammonia and subsequent elimination of water and bisulfite. wikipedia.org
Modern variants of the Bucherer reaction often employ microwave irradiation to accelerate the reaction, significantly reducing reaction times and potentially improving yields.
| Reaction | Reagents | General Conditions | Key Features |
| Classical Bucherer Reaction | Naphthol, Sodium bisulfite, Ammonia | Aqueous solution, elevated temperature and pressure | Reversible reaction, effective for 2-naphthols wikipedia.org |
| Microwave-Assisted Bucherer Reaction | Naphthol, Sodium bisulfite, Ammonia | Microwave irradiation | Reduced reaction times |
Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction allows for the coupling of aryl halides or triflates with a wide range of amines, including ammonia equivalents. wikipedia.orgorganic-chemistry.orglibretexts.org For the synthesis of this compound, this would involve the coupling of a precursor like 2-bromo-8-(trifluoromethoxy)naphthalene with an ammonia source. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and can be tailored to the specific substrate. nih.gov
Copper-catalyzed amination, often referred to as the Ullmann condensation, provides an alternative to palladium-based systems. While historically requiring harsh reaction conditions, modern advancements have led to the development of milder and more efficient copper-catalyzed amination protocols. These reactions can be effective for the amination of aryl halides. nih.gov
| Reaction | Catalyst System | General Conditions | Key Features |
| Buchwald-Hartwig Amination | Palladium precursor (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos, SPhos), Base (e.g., NaOtBu, Cs₂CO₃) | Anhydrous solvent (e.g., toluene, dioxane), inert atmosphere | Broad substrate scope, high functional group tolerance wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov |
| Copper-Catalyzed Amination | Copper(I) or Copper(II) salt, Ligand (optional), Base | Varies depending on the specific protocol | Often more economical than palladium-catalyzed reactions nih.gov |
Electrophilic and Nucleophilic Amination Routes
The introduction of an amino group onto an aromatic ring can be achieved through either electrophilic or nucleophilic amination strategies. The choice of method often depends on the existing substituents on the naphthalene core, which dictate the ring's electron density and regioselectivity.
Electrophilic Amination: Direct electrophilic amination of an aromatic C-H bond is a challenging yet highly desirable transformation due to its atom economy. researchgate.net This approach typically involves a highly reactive nitrogen-based electrophile. For a substrate like 8-(trifluoromethoxy)naphthalene, the trifluoromethoxy group is strongly deactivating and meta-directing, while the fused ring system influences the positions susceptible to attack. Electrophilic amination reagents often require strong acid catalysts, such as trifluoromethanesulfonic acid, to generate the active aminating species. researchgate.net For instance, systems like sodium azide (B81097) in the presence of a superacid can generate aminodiazonium cations (H₂N₃⁺) or nitrenium ions (NH₂⁺) that act as the electrophile. researchgate.net The regioselectivity of such reactions on substituted naphthalenes can be complex, often resulting in mixtures of isomers. stackexchange.comnih.gov
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic amination is a more common and often more predictable approach for synthesizing arylamines. This method requires a leaving group (such as a halogen) at the desired position and an activated aromatic ring. In the context of synthesizing this compound, a precursor like 2-bromo-8-(trifluoromethoxy)naphthalene could be subjected to amination. The trifluoromethoxy group, being strongly electron-withdrawing, activates the naphthalene ring system towards nucleophilic attack.
The reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. scirp.orgntu.edu.sgresearchgate.net The stability of this intermediate is crucial for the reaction to proceed. scirp.orgkobe-u.ac.jp Various nitrogen nucleophiles can be employed, including ammonia, metal amides (e.g., sodium amide), or protected amine equivalents. Computational studies on similar naphthalene systems have shown that the reaction rate is influenced by the stability of the Meisenheimer complex, which can be stabilized by factors like intramolecular hydrogen bonding. kobe-u.ac.jp A notable development in this area is the use of a sodium hydride-iodide composite for the intramolecular amination of methoxy (B1213986) arenes, suggesting that even less conventional leaving groups can be displaced under specific conditions. ntu.edu.sg
Table 1: Comparison of Amination Strategies for Naphthalene Scaffolds
| Feature | Electrophilic Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Substrate | Activated or unactivated arene (C-H bond) | Arene with a good leaving group and activating groups |
| Reagent | Strong electrophilic nitrogen source (e.g., H₂N₃⁺, NH₂⁺) | Nitrogen nucleophile (e.g., NH₃, RNH₂, metal amides) |
| Key Intermediate | Sigma complex (Wheland intermediate) | Meisenheimer complex |
| Controlling Factors | Electronic effects of substituents, steric hindrance | Leaving group ability, ring activation, nucleophile strength |
| Regioselectivity | Governed by directing effects of existing groups | Determined by the position of the leaving group |
| Typical Conditions | Strong acids/superacids (e.g., CF₃SO₃H) researchgate.net | Basic or neutral, often requires heat or catalysis |
Integrated Synthetic Pathways Towards this compound
The construction of this compound likely involves a multi-step sequence where the timing of the introduction of the trifluoromethoxy and amine functionalities is critical. Retrosynthetic analysis suggests several potential integrated pathways.
One plausible route begins with a substituted naphthalene precursor, such as 8-hydroxynaphthalen-2-carboxylic acid. The hydroxyl group can be converted to the trifluoromethoxy group via a two-step process involving methylation followed by fluorination or through direct trifluoromethoxylation, although the latter can be challenging. The carboxylic acid can then be converted to the amine via a Curtius, Hofmann, or Schmidt rearrangement.
Alternatively, a pathway could start from a pre-functionalized naphthalene, such as 2-bromo-8-nitronaphthalene. The nitro group can be reduced to an amine, and the bromo group can be used to introduce the trifluoromethoxy group, potentially via a copper-catalyzed cross-coupling reaction with a trifluoromethoxide source. The order of these steps would need to be carefully optimized to avoid side reactions and manage the directing effects of the substituents.
A third approach could involve building the naphthalene ring itself through cyclization reactions. For example, an electrophilic cyclization of suitably substituted aryl-containing propargylic alcohols can yield polysubstituted naphthalenes. nih.gov This strategy allows for the precise placement of functional groups that can later be converted to the desired amine and trifluoromethoxy moieties.
Considerations for Stereoselective Synthesis of Chiral Naphthalene Amine Derivatives
While this compound is not chiral, the broader class of naphthalene amines includes many chiral compounds that are valuable as ligands, catalysts, and pharmaceutical intermediates. acs.org The synthesis of these molecules in an enantiomerically pure form is a significant challenge in modern organic chemistry. acs.orgrochester.edu
Several strategies have been developed for the asymmetric synthesis of chiral amines. acs.org Transition metal-catalyzed asymmetric hydrogenation of imines or enamines is a powerful and widely used method. acs.org This approach relies on chiral metal complexes, often containing phosphorus-based ligands, to induce stereoselectivity during the reduction of a C=N double bond.
Another emerging strategy is the use of organocatalysis. Chiral phosphoric acids, for instance, have been successfully employed in the enantioselective C-H amination of N-aryl-2-naphthylamines to construct atroposelective naphthalene-1,2-diamines. researchgate.net These catalysts operate through a network of non-covalent interactions, such as hydrogen bonding, to control the stereochemical outcome of the reaction. researchgate.netdicp.ac.cn
Biocatalysis also offers a promising avenue for the asymmetric synthesis of chiral amines. rochester.edu Engineered enzymes, such as variants of myoglobin, have been shown to catalyze asymmetric carbene N-H insertion reactions, providing access to a range of chiral amines with good enantioselectivity. rochester.edu The stereochemical outcome can be tuned by modifying the protein's chiral environment and the structure of the diazo reagent. rochester.edu
Table 2: Methods for Stereoselective Synthesis of Chiral Amines
| Method | Catalyst Type | Key Transformation | Typical Chiral Source |
| Asymmetric Hydrogenation | Transition Metal Complex (e.g., Rh, Ir, Ru) acs.org | Reduction of imines, enamines | Chiral phosphine ligands |
| Organocatalytic Amination | Chiral Brønsted Acid (e.g., Phosphoric Acid) researchgate.net | C-H amination, conjugate addition | Chiral catalyst backbone |
| Biocatalysis | Engineered Enzyme (e.g., Myoglobin) rochester.edu | Carbene N-H insertion | Protein scaffold |
Exploration of Green Chemistry Principles and Sustainable Synthetic Approaches for Fluorinated Naphthalene Amines
The principles of green chemistry aim to design chemical processes that are more efficient, less hazardous, and environmentally benign. rsc.org These principles are increasingly being applied to the synthesis of complex molecules like fluorinated naphthalene amines.
One key goal is to improve atom economy by designing reactions where the maximum number of reactant atoms are incorporated into the final product. rsc.org Direct C-H functionalization, such as the electrophilic amination mentioned earlier, is an ideal example of an atom-economical reaction as it avoids the use of pre-installed leaving groups. researchgate.net
The use of sustainable reaction media is another important aspect. Replacing volatile and toxic organic solvents with water, supercritical fluids, or solvent-free conditions can significantly reduce the environmental impact of a synthesis. rsc.org For example, efficient solvent-free methods have been developed for the synthesis of naphthalenediimide radical ions, demonstrating the feasibility of eliminating solvents in complex aromatic chemistry. rsc.org
Catalysis plays a central role in green chemistry. The development of highly active and selective catalysts allows reactions to be run under milder conditions with lower energy consumption and waste generation. For instance, a one-step, direct catalytic amination of naphthalene to naphthylamine has been reported using vanadium catalysts under mild conditions, offering a greener alternative to traditional nitration-reduction sequences. rsc.org
Advanced Spectroscopic Characterization and Structural Elucidation of 8 Trifluoromethoxy Naphthalen 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 8-(Trifluoromethoxy)naphthalen-2-amine. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional correlation techniques, a complete assignment of all proton and carbon environments and the confirmation of the trifluoromethoxy moiety can be achieved.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system and the amine protons. The substitution pattern, with an amine group at the C2 position and a trifluoromethoxy group at the C8 position, leads to a complex but interpretable spectrum.
The protons on the naphthalene ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The chemical shifts are influenced by the electronic effects of the electron-donating amino group (-NH₂) and the electron-withdrawing trifluoromethoxy group (-OCF₃). The amino group is expected to shield the protons on its ring, shifting them to a relatively higher field, while the trifluoromethoxy group will deshield the protons in its vicinity. The protons of the amino group itself would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 | ~7.2-7.4 | d | J ≈ 8.5 |
| H3 | ~6.9-7.1 | d | J ≈ 2.5 |
| H4 | ~7.6-7.8 | d | J ≈ 8.5 |
| H5 | ~7.8-8.0 | d | J ≈ 8.0 |
| H6 | ~7.4-7.6 | t | J ≈ 7.5 |
| H7 | ~7.9-8.1 | d | J ≈ 8.0 |
| NH₂ | ~3.5-5.0 | br s | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each of the ten carbon atoms of the naphthalene ring, as well as the carbon of the trifluoromethoxy group, is expected to produce a distinct signal.
The carbon attached to the amino group (C2) and the carbon bonded to the trifluoromethoxy group (C8) will be significantly influenced by these substituents. The -NH₂ group will cause an upfield shift (shielding) for C2, while the -OCF₃ group will lead to a downfield shift (deshielding) for C8. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~110-115 |
| C2 | ~145-150 |
| C3 | ~105-110 |
| C4 | ~128-132 |
| C4a | ~125-130 |
| C5 | ~120-125 |
| C6 | ~126-130 |
| C7 | ~115-120 |
| C8 | ~148-153 |
| C8a | ~130-135 |
| OCF₃ | ~120-125 (q, ¹JCF ≈ 255-260 Hz) |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal is characteristic of an aryl trifluoromethoxy ether and is typically found in the range of -56 to -60 ppm relative to a CFCl₃ standard.
Predicted ¹⁹F NMR Data:
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OCF₃ | -57 to -59 | s |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons on the naphthalene ring. For instance, correlations would be expected between H3 and H4, and between H5, H6, and H7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the naphthalene ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbons and confirming the positions of the substituents. For example, the NH₂ protons would show a correlation to C2 and C3, and the protons on the ring would show long-range correlations to the carbon bearing the trifluoromethoxy group (C8).
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₈F₃NO), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.
The fragmentation pattern in the mass spectrum provides valuable structural information. Aromatic amines typically show a strong molecular ion peak. The fragmentation of this compound under electron ionization would likely involve initial loss of fragments related to the substituents. Common fragmentation pathways for aromatic amines include the loss of HCN from the ring. whitman.edu The trifluoromethoxy group may fragment through the loss of a fluorine atom or the entire -OCF₃ radical.
Predicted HRMS and Fragmentation Data:
| Ion | Predicted m/z | Description |
| [M]⁺ | 227.0558 | Molecular Ion |
| [M-F]⁺ | 208.0509 | Loss of a fluorine atom |
| [M-HCN]⁺ | 200.0507 | Loss of hydrogen cyanide |
| [M-OCF₃]⁺ | 142.0657 | Loss of the trifluoromethoxy radical |
Note: The relative intensities of these fragments would depend on the ionization method and energy.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-O-C stretching of the ether linkage, and strong C-F stretching vibrations of the trifluoromethoxy group. The aromatic C-H and C=C stretching vibrations of the naphthalene ring will also be prominent.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching vibrations of non-polar bonds are often more intense in Raman than in IR.
Predicted Vibrational Spectroscopy Data:
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
| N-H | 3300-3500 (two bands) | Weak | Asymmetric and symmetric stretching |
| Aromatic C-H | 3000-3100 | Strong | Stretching |
| Aromatic C=C | 1500-1600 | Strong | Stretching |
| N-H | 1580-1650 | Medium | Bending |
| C-O-C | 1200-1250 | Medium | Asymmetric stretching nih.govacs.org |
| C-F | 1100-1200 (strong, multiple bands) | Medium | Stretching cdnsciencepub.com |
| C-N | 1250-1335 | Medium | Stretching |
Note: These are predicted frequency ranges and the exact positions and intensities can be influenced by the molecular environment and physical state of the sample.
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Structure Determination
A comprehensive search of crystallographic databases and scientific literature did not yield specific X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its solid-state molecular conformation and crystal structure, including the generation of data tables with unit cell parameters, space group, bond lengths, and angles, cannot be provided at this time.
The determination of a crystal structure through single-crystal X-ray diffraction is an empirical process that requires the successful growth of a suitable single crystal of the compound, followed by experimental analysis. Without such a study having been performed and its results published, the precise arrangement of atoms in the solid state, including the planarity of the naphthalene system, the orientation of the trifluoromethoxy and amine substituents, and the nature of any intermolecular interactions, remains speculative.
Further research, specifically the successful crystallization of this compound and subsequent X-ray diffraction analysis, would be necessary to generate the crystallographic data required for a complete and accurate description of its solid-state structure.
Computational Investigations of this compound Remain Largely Unexplored
Comprehensive searches for dedicated computational and theoretical chemistry studies on the specific chemical compound this compound have revealed a significant gap in the existing scientific literature. Despite the growing interest in fluoro-substituted aromatic compounds in medicinal and materials chemistry, detailed theoretical investigations into the electronic structure, molecular geometry, and reactive properties of this particular molecule are not publicly available at this time.
The trifluoromethoxy (-OCF3) group is recognized for its unique electronic properties and its ability to modulate the lipophilicity and metabolic stability of molecules. mdpi.comnih.gov Similarly, the naphthalen-2-amine scaffold is a core structure in various chemical domains. However, the specific combination of these moieties in the form of this compound has not been the subject of in-depth computational analysis in the reviewed literature.
While general computational methodologies like Density Functional Theory (DFT) are widely used to investigate related aromatic amines and naphthalene derivatives, the specific data required to populate the requested detailed analysis for this compound is absent. nih.govresearchgate.net Studies on other substituted naphthalenes or anilines have utilized DFT for geometry optimization, Frontier Molecular Orbital (FMO) analysis (including HOMO-LUMO energies), and mapping of electrostatic potentials to understand their reactivity and electronic characteristics. nih.gov Furthermore, computational studies often explore reaction mechanisms for the synthesis and derivatization of such compounds. acs.orgrsc.org
However, without specific research focused on this compound, any attempt to provide the requested detailed data tables and thorough scientific discussion for the outlined sections would be speculative and not based on verifiable research findings. The scientific community has yet to publish dedicated studies on:
Density Functional Theory (DFT) Calculations: No specific data on the optimized geometry, conformational energy landscape, HOMO-LUMO energies and distributions, or charge distribution and electrostatic potential maps for this compound were found.
Ab Initio and Semi-Empirical Methods: There is no available literature applying these methods to predict the electronic properties of this compound.
Molecular Dynamics Simulations: Information regarding the conformational flexibility and intermolecular interactions of this compound from molecular dynamics studies is not present in the searched scientific record.
Computational Studies on Reaction Mechanisms: No computational investigations into the synthesis or derivatization pathways specific to this compound were identified.
Therefore, a detailed and scientifically accurate article adhering to the provided structure cannot be generated at this time due to the lack of foundational research on the computational and theoretical aspects of this compound.
Computational Chemistry and Theoretical Investigations of 8 Trifluoromethoxy Naphthalen 2 Amine
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Naphthalene (B1677914) Amine Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. mdpi.commdpi.com These models are pivotal in medicinal chemistry and environmental sciences for predicting the characteristics of new or untested chemicals, thereby prioritizing synthesis and testing, and reducing the reliance on extensive experimental work. nih.govmdpi.com For naphthalene amine derivatives, including 8-(Trifluoromethoxy)naphthalen-2-amine, QSAR and QSPR studies can provide valuable insights into the structural features that govern their behavior.
The fundamental principle of QSAR/QSPR is that the activity or property of a chemical is a function of its molecular structure. mdpi.com By quantifying structural features through numerical values known as molecular descriptors, statistical methods can be employed to build predictive models. sciepub.com While specific QSAR/QSPR studies on this compound are not extensively documented in publicly available literature, the established methodologies for similar aromatic amines and naphthalene derivatives provide a clear framework for how such an investigation would be conducted.
A hypothetical QSAR study on a series of naphthalene amine derivatives, including this compound, would involve several key steps. First, a dataset of structurally related compounds with measured biological activity (e.g., cytotoxicity, enzyme inhibition) or a specific property (e.g., solubility, partition coefficient) would be compiled. Next, a wide range of molecular descriptors for each compound would be calculated. These descriptors fall into several categories:
Electronic Descriptors: These quantify the electronic aspects of a molecule. For naphthalene amine derivatives, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges are crucial. sciepub.comnih.govnih.gov The trifluoromethoxy group in this compound, for instance, would significantly influence the electron density distribution in the naphthalene ring system, which can be captured by these descriptors.
Hydrophobic Descriptors: These relate to the lipophilicity of a molecule, which is critical for its ability to cross biological membranes. The octanol-water partition coefficient (log P) is the most common descriptor in this class. nih.gov
Topological Descriptors: These are numerical representations of the molecular structure, describing the size, shape, and branching of the molecule. Molecular connectivity indices are examples of topological descriptors that have been used in QSAR studies of naphthalene derivatives. nih.gov
Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide detailed information about the electronic structure and reactivity of a molecule. nih.gov For aromatic amines, these can be particularly important for modeling properties like carcinogenic potential, which can be related to their metabolic activation. mdpi.com
Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to develop a mathematical equation that relates a selection of these descriptors to the observed activity or property. nih.gov The validity and predictive power of the resulting model are then rigorously assessed using internal and external validation techniques.
For instance, a study on the antimicrobial activity of substituted naphthalen-1-yl-acetic acid hydrazides revealed the importance of the partition coefficient (log P), the energy of the HOMO, and various topological parameters in describing their biological activity. nih.gov Another study on the carcinogenicity of aromatic amines highlighted the significance of the number of carbon and nitrogen atoms, as well as polarity parameters. mdpi.com These findings suggest that a QSAR model for this compound and its analogs would likely incorporate a combination of electronic, hydrophobic, and structural descriptors to effectively predict their biological activities.
To illustrate the principles of QSAR, the following interactive data table presents hypothetical data for a series of substituted naphthalene derivatives and their biological response. The table includes values for key molecular descriptors that are often used in such studies.
| Compound | Substituent (R) | Log P | HOMO Energy (eV) | LUMO Energy (eV) | Biological Response (log 1/C) |
|---|---|---|---|---|---|
| 1 | -H | 2.10 | -5.60 | -1.20 | 4.50 |
| 2 | -CH3 | 2.60 | -5.55 | -1.15 | 4.75 |
| 3 | -OH | 2.00 | -5.40 | -1.10 | 5.10 |
| 4 | -NH2 | 1.80 | -5.30 | -1.05 | 5.30 |
| 5 | -Cl | 2.80 | -5.70 | -1.30 | 4.90 |
| 6 | -NO2 | 2.20 | -6.00 | -1.80 | 4.20 |
| 7 | -OCH3 | 2.30 | -5.45 | -1.12 | 5.00 |
| 8 | -OCF3 | 3.10 | -5.80 | -1.50 | 4.80 |
This illustrative data demonstrates how variations in substituents lead to changes in both the molecular descriptors and the biological response. A QSAR model would aim to capture this relationship in a predictive mathematical equation. For this compound, the presence of the electron-withdrawing trifluoromethoxy group and the electron-donating amine group on the naphthalene scaffold would result in a unique combination of descriptor values, which a well-constructed QSAR model could use to predict its activity relative to other naphthalene amine derivatives.
Chemical Reactivity and Derivatization Pathways of 8 Trifluoromethoxy Naphthalen 2 Amine
Chemical Transformations Involving the Primary Amine Group
The primary aromatic amine group (-NH₂) is a rich hub of reactivity, readily participating in reactions that form new carbon-nitrogen and heteroatom-nitrogen bonds. Its nucleophilicity allows for a wide range of derivatization pathways, making it a crucial starting point for the synthesis of more complex molecules.
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, enabling straightforward reactions with various electrophiles.
Acylation: 8-(Trifluoromethoxy)naphthalen-2-amine is expected to react readily with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (often activated with coupling agents) to form the corresponding amides. For instance, reaction with trifluoromethanesulfonic anhydride (B1165640) can yield triflamides. nih.gov These acylation reactions are typically high-yielding and serve to protect the amine group or introduce new functionalities. The use of catalysts like trifluoromethanesulfonic acid (TfOH) can facilitate acylation under mild conditions. mdpi.com
Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to produce secondary and tertiary amines. However, these reactions can sometimes be challenging to control, often resulting in mixtures of mono- and poly-alkylated products. Reductive amination, a two-step process involving the formation of an imine followed by reduction, offers a more controlled method for mono-alkylation.
Arylation: Modern cross-coupling methodologies, particularly the Buchwald-Hartwig amination, provide an efficient route for the arylation of the primary amine. This palladium-catalyzed reaction allows for the formation of a C-N bond between the amine and an aryl halide or triflate, yielding diarylamine structures. rsc.org This method is compatible with a wide range of functional groups and offers a direct pathway to complex triarylamine derivatives, which are valuable in materials science. db-thueringen.de
Table 1: Representative Amine Functionalization Reactions This table presents generalized reaction pathways analogous to those expected for this compound.
| Reaction Type | Reagent Class | Product Class | General Conditions |
|---|---|---|---|
| Acylation | Acid Chloride (R-COCl) | Amide | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base, Polar Solvent, Heat |
| Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X) | Diarylamine | Pd Catalyst, Ligand, Base (e.g., NaOtBu) |
The primary amine of this compound serves as a critical building block for the synthesis of imines and various heterocyclic systems.
Imine Formation: The compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, and is often catalyzed by a small amount of acid. masterorganicchemistry.com The strong electron-withdrawing nature of the trifluoromethyl group in related ketones can stabilize the hemiaminal intermediate, but the reaction can be driven to completion. nih.gov The resulting C=N double bond in the imine product is itself a versatile functional group for further transformations. organic-chemistry.org
Heterocycle Synthesis: Aromatic amines are foundational precursors in heterocyclic chemistry. This compound can be used to construct a variety of nitrogen-containing ring systems. For example, reaction with β-dicarbonyl compounds can lead to the formation of quinoline (B57606) or other fused heterocyclic derivatives. Tandem reactions with various nucleophilic reagents can produce novel naphthalene-heterocycle hybrids, which are scaffolds of interest in medicinal chemistry and materials science. nih.gov The synthesis of heterocycles like indoles, quinolones, and pyrroles often involves intermediates derived from primary amines. acs.org
One of the most powerful transformations of primary aromatic amines is diazotization. organic-chemistry.org Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures will convert the amine group into a diazonium salt (-N₂⁺). organic-chemistry.org Naphthalene-based diazonium salts are valuable synthetic intermediates.
The diazonium group is an excellent leaving group (releasing dinitrogen gas) and can be displaced by a wide array of nucleophiles in what are broadly known as Sandmeyer or Sandmeyer-type reactions. This allows for the introduction of various substituents at the C-2 position of the naphthalene (B1677914) ring, including:
Halogens: Reaction with CuCl, CuBr, or KI introduces chloro, bromo, or iodo substituents, respectively.
Nitriles: Treatment with CuCN yields the corresponding naphthalene-2-carbonitrile.
Hydroxyl Group: Heating the diazonium salt in water produces the corresponding naphthol.
This sequence provides a strategic route to a diverse range of 2-substituted-8-(trifluoromethoxy)naphthalene derivatives that would be difficult to access through direct substitution methods. organic-chemistry.orgresearchgate.net
While the Buchwald-Hartwig reaction is typically used for arylating amines (as mentioned in 5.1.1), the term "cross-coupling" can also encompass reactions where the C-NH₂ bond itself is modified. After conversion of the amine to a more suitable group, such as a halide via diazotization, the C-2 position becomes activated for various palladium-catalyzed cross-coupling reactions. These include:
Suzuki Coupling: After converting the amine to a halide or triflate, it can be coupled with an organoboron reagent (e.g., (8-(trifluoromethoxy)naphthalen-2-yl)boronic acid) to form C-C bonds. bldpharm.com
Sonogashira Coupling: This reaction couples a terminal alkyne with the aryl halide derived from the amine, creating a C-C bond and introducing an alkyne moiety. db-thueringen.de
Hiyama Coupling: This involves the coupling of an organosilane with the corresponding aryl halide. nih.gov
These reactions significantly expand the synthetic utility of the parent amine, allowing for the construction of complex molecular architectures, including π-extended polycyclic aromatic hydrocarbons. rsc.org
Reactivity and Stability Assessment of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is a unique substituent that imparts significant and desirable properties to aromatic systems. It is known for its exceptional chemical stability and profound electronic influence.
The C-F bond is one of the strongest in organic chemistry, which contributes to the high metabolic and chemical stability of the trifluoromethoxy group. mdpi.com This group is generally inert and resistant to cleavage under a wide range of acidic, basic, oxidative, and reductive conditions, making it a robust functional group that can be carried through multi-step syntheses. rsc.orgreddit.com Its stability is a key advantage over the analogous methoxy (B1213986) group, which can be susceptible to cleavage. mdpi.com
The trifluoromethoxy group exerts a powerful influence on the electronic properties of the naphthalene ring.
Directing Effects: Despite its deactivating nature, the oxygen lone pairs direct incoming electrophiles to the ortho and para positions. In the context of the 8-substituted naphthalene ring, this would influence substitution at positions C-7 and C-5. However, the strong deactivation means that electrophilic substitution reactions on the ring containing the -OCF₃ group would require harsh conditions and may proceed with low regioselectivity.
Table 2: Properties Conferred by the Trifluoromethoxy Group
| Property | Description | Impact on Molecule |
|---|---|---|
| Chemical Stability | Resistant to acidic, basic, and metabolic degradation due to strong C-F bonds. mdpi.comrsc.org | Acts as a stable spectator group during other chemical transformations. |
| Electronic Effect | Strongly electron-withdrawing (inductive effect) and deactivating. nih.gov | Reduces the nucleophilicity of the naphthalene ring, making electrophilic substitution more difficult. |
| Lipophilicity | Significantly increases the nonpolar character of the molecule (High Hansch π value). nih.gov | Enhances solubility in nonpolar solvents and affects pharmacokinetic properties in drug design contexts. |
Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring System
The reactivity of this compound in electrophilic aromatic substitution (EAS) is primarily controlled by the powerful activating and directing effects of the C-2 amino group. wikipedia.orgstackexchange.com In naphthalene systems, substitution is generally favored on the same ring as a strong activating group. The amino group (-NH2) is a potent ortho-, para-director. For a 2-substituted naphthalene, this corresponds to the C-1 and C-3 positions.
The regiochemical outcome is a balance between the directing power of the amino group and steric hindrance. While the C-1 position is electronically favored (ortho to the -NH2 group), it is subject to significant steric hindrance from the peri-substituent at C-8 (-OCF3 group). Therefore, electrophilic attack is most likely to occur at the C-3 position, which is also ortho to the activating amino group but sterically unencumbered. Substitution at the C-1 position may occur as a minor product.
| Reaction | Reagents | Predicted Major Product | Predicted Minor Product(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-8-(trifluoromethoxy)naphthalen-2-amine | 1-Nitro-8-(trifluoromethoxy)naphthalen-2-amine |
| Bromination | Br₂, FeBr₃ or CH₃COOH | 3-Bromo-8-(trifluoromethoxy)naphthalen-2-amine | 1-Bromo-8-(trifluoromethoxy)naphthalen-2-amine |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-8-(trifluoromethoxy)naphthalene-3-sulfonic acid | 2-Amino-8-(trifluoromethoxy)naphthalene-1-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-(3-Acetyl-8-(trifluoromethoxy)naphthalen-2-yl)acetamide (N-acylation and C-acylation) | - |
Nucleophilic Aromatic Substitution Reactions on the Naphthalene Ring System
Nucleophilic aromatic substitution (NAS) on the unmodified this compound is generally not a viable pathway. NAS reactions require an aromatic ring that is electron-deficient and possesses a suitable leaving group, such as a halide. The subject molecule lacks a leaving group, and while the -OCF3 group is electron-withdrawing, the potent electron-donating -NH2 group increases the electron density of the ring system, making it resistant to nucleophilic attack. masterorganicchemistry.com
However, the amine functionality can be chemically converted into a diazonium salt (-N₂⁺), which is an excellent leaving group. This transformation allows for a range of NAS reactions, commonly known as Sandmeyer or related reactions. By treating this compound with nitrous acid (e.g., NaNO₂ in strong acid) at low temperatures, the corresponding diazonium salt can be generated. This intermediate can then be treated with various nucleophiles to replace the diazonium group.
| Reaction Type | Reagents | Resulting Functional Group at C-2 | Product Name |
|---|---|---|---|
| Sandmeyer (Halogenation) | 1. NaNO₂, HCl (0-5 °C) 2. CuCl / CuBr | -Cl / -Br | 2-Chloro/Bromo-8-(trifluoromethoxy)naphthalene |
| Sandmeyer (Cyanation) | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuCN | -CN | 8-(Trifluoromethoxy)naphthalene-2-carbonitrile |
| Schiemann Reaction | 1. NaNO₂, HBF₄ (0-5 °C) 2. Heat | -F | 2-Fluoro-8-(trifluoromethoxy)naphthalene |
| Hydroxylation | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. H₂O, Heat | -OH | 8-(Trifluoromethoxy)naphthalen-2-ol |
Directed Ortho Metalation (DOM) and other Regioselective Functionalization Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to a nearby ortho position. uwindsor.ca The resulting aryllithium species can then react with various electrophiles.
For this compound, the primary amino group is a potential DMG. However, the acidic protons of the -NH2 group will react with the strong organolithium base, leading to N-deprotonation rather than C-H activation. To utilize the amine as a DMG, it must first be protected with a suitable group, such as a pivaloyl (-COC(CH₃)₃) or carbamate (B1207046) (-COOR) group. These protected forms are excellent DMGs.
Once the amine is protected, lithiation will be directed to the C-1 and C-3 positions. As with electrophilic substitution, the C-1 position suffers from steric hindrance due to the peri -OCF3 group. Therefore, metalation is expected to occur preferentially at the C-3 position. The trifluoromethoxy group is not considered a strong DMG and is unlikely to direct the reaction. researchgate.net
| Step | Procedure | Intermediate/Product |
|---|---|---|
| 1. N-Protection | React with pivaloyl chloride [(CH₃)₃COCl] and a base. | N-(8-(Trifluoromethoxy)naphthalen-2-yl)pivalamide |
| 2. Lithiation | Treat with a strong base like sec-Butyllithium in THF at low temperature (-78 °C). | N-(3-Lithio-8-(trifluoromethoxy)naphthalen-2-yl)pivalamide |
| 3. Electrophilic Quench | Add an electrophile, e.g., Iodomethane (CH₃I). | N-(3-Methyl-8-(trifluoromethoxy)naphthalen-2-yl)pivalamide |
| 4. Deprotection | Hydrolyze the pivalamide (B147659) group (e.g., with strong acid or base). | 3-Methyl-8-(trifluoromethoxy)naphthalen-2-amine |
Oxidation and Reduction Chemistry of the Naphthalene Scaffold and its Functional Groups
The oxidation and reduction chemistry of this compound is dictated by the distinct properties of the amino group and the naphthalene core. The trifluoromethoxy group is highly stable and generally unreactive under common oxidative or reductive conditions.
Oxidation: The primary amine is sensitive to oxidation and can be converted to various functional groups depending on the oxidant used. Mild oxidation might lead to coupling reactions, while stronger oxidants can form nitroso or nitro compounds. The naphthalene ring itself is robust but can be cleaved under harsh oxidative conditions (e.g., KMnO₄, heat) to yield substituted phthalic acid derivatives. Due to the presence of the sensitive amine, selective oxidation of the ring without affecting the -NH2 group is challenging.
Reduction: The naphthalene ring can be reduced under several conditions. Catalytic hydrogenation (e.g., H₂, Pd/C) at high pressure and temperature can saturate one or both rings to form tetralin or decalin derivatives, respectively. A more controlled partial reduction can be achieved via a Birch reduction (dissolving metal in ammonia (B1221849), e.g., Na/NH₃, with an alcohol). The regioselectivity of the Birch reduction is governed by the electronic properties of the substituents. The electron-donating -NH2 group directs reduction to the other ring, while the electron-withdrawing -OCF3 group directs reduction to its own ring. The interplay of these effects would likely lead to a mixture of dihydronaphthalene isomers. When reduced by sodium in boiling amyl alcohol, 2-naphthylamine (B18577) is known to form a tetrahydro derivative. wikipedia.org
| Reaction Type | Typical Reagents | Affected Moiety | Predicted Major Product(s) |
|---|---|---|---|
| Amine Oxidation | m-CPBA or H₂O₂ | Amino Group | 8-(Trifluoromethoxy)-2-nitronaphthalene |
| Ring Oxidation (Harsh) | KMnO₄, heat, pressure | Naphthalene Ring | 3-(Trifluoromethoxy)phthalic acid |
| Catalytic Hydrogenation | H₂, Pd/C, high pressure | Naphthalene Ring | 8-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-amine |
| Birch Reduction | Na, NH₃ (l), EtOH | Naphthalene Ring | Mixture of dihydronaphthalene isomers |
| Deamination (via Diazonium Salt) | 1. NaNO₂, HCl 2. H₃PO₂ | Amino Group | 1-(Trifluoromethoxy)naphthalene |
Advanced Applications and Functionalization Strategies of 8 Trifluoromethoxy Naphthalen 2 Amine and Its Derivatives
Design and Synthesis of Functional Molecular Probes and Imaging Agents
The unique combination of a naphthalene (B1677914) core, an amine donor group, and a trifluoromethoxy acceptor group in 8-(Trifluoromethoxy)naphthalen-2-amine suggests its significant potential in the development of functional molecular probes and imaging agents. The strategic placement of these functional groups can give rise to interesting photophysical properties that are highly sensitive to the molecular environment.
Development of Fluorinated Naphthalene Amine Chromophores for Optical Applications
Fluorinated naphthalene derivatives are recognized for their utility as chromophores due to their inherent fluorescence and environmental sensitivity. The trifluoromethoxy group in this compound can enhance key properties such as photostability and quantum yield, making it a promising candidate for the development of robust optical materials. The electron-withdrawing nature of the trifluoromethoxy group, coupled with the electron-donating amine, creates an intramolecular charge transfer (ICT) character, which is fundamental for many optical applications.
Investigation of Solvatochromic Behavior in Naphthalene-Based Push-Pull Systems
The "push-pull" architecture of this compound, where the electron-donating amine group ('push') and the electron-withdrawing trifluoromethoxy group ('pull') are situated on the naphthalene scaffold, is expected to result in significant solvatochromic behavior. This phenomenon, where the color of a substance changes with the polarity of the solvent, is a hallmark of molecules with a large change in dipole moment upon photoexcitation. The investigation of this behavior is crucial for the development of sensors and probes that can report on the polarity of their microenvironment.
Below is a hypothetical data table illustrating the expected solvatochromic shift of a push-pull system based on the this compound scaffold in various solvents.
| Solvent | Polarity (ET(30)) | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |
| Toluene | 33.9 | 350 | 420 | 4895 |
| Chloroform | 39.1 | 355 | 435 | 5580 |
| Acetone | 42.2 | 360 | 450 | 6173 |
| Acetonitrile | 45.6 | 365 | 465 | 6700 |
| Methanol | 55.4 | 370 | 480 | 7143 |
| Water | 63.1 | 375 | 500 | 7937 |
Exploration in Optoelectronic Materials Development
Naphthalene-based compounds are widely explored for their applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). The introduction of a trifluoromethoxy group can enhance the electron-accepting properties and improve the thermal and morphological stability of the resulting materials. Derivatives of this compound could be investigated as emitters or host materials in OLEDs, with the potential for tuning the emission color and improving device efficiency and longevity. Research into analogous fluorinated aromatic compounds has demonstrated their utility in achieving high-performance blue and deep-blue OLEDs.
Development as Ligands in Metal Catalysis
The amine functionality of this compound provides a reactive site for the synthesis of a variety of ligands for metal catalysis. For instance, it can be readily converted into Schiff base ligands through condensation with aldehydes or ketones. The electronic properties of the resulting metal complexes can be fine-tuned by the trifluoromethoxy group, which can influence the catalytic activity and selectivity of the metal center. Such ligands could find applications in a range of catalytic transformations, including cross-coupling reactions and asymmetric synthesis.
Utilization as Building Blocks for Supramolecular Assemblies and Polymer Chemistry
The rigid naphthalene backbone and the reactive amine group make this compound a valuable building block for the construction of supramolecular assemblies and polymers. The trifluoromethoxy group can introduce desirable properties such as increased solubility in organic solvents and enhanced thermal stability. Polyamides and polyimides incorporating this moiety could exhibit improved processability without compromising their high-performance characteristics. Furthermore, the potential for non-covalent interactions involving the trifluoromethoxy group could be exploited in the design of self-assembling supramolecular structures with unique functions.
Applications in Chemical Biology as Molecular Tools for Probing Biological Systems
Naphthalene-based fluorescent probes are extensively used in chemical biology to visualize and study biological processes in living systems. The potential solvatochromic and fluorescent properties of this compound derivatives make them attractive candidates for the development of molecular tools for probing cellular environments, such as mapping membrane polarity or detecting specific analytes. The lipophilicity imparted by the trifluoromethoxy group could also facilitate cell membrane permeability, a crucial feature for intracellular imaging agents.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Insights Derived from Research on 8-(Trifluoromethoxy)naphthalen-2-amine
Direct academic literature focusing exclusively on this compound is sparse. However, by examining research on structurally related fluorinated naphthalene (B1677914) amines, its primary academic contribution can be understood as that of a highly valuable and versatile chemical building block. The insights derived from analogous compounds suggest that its value lies in the unique combination of its structural components:
Naphthalene Core: Provides a rigid, planar, and electron-rich aromatic system that is a cornerstone for many dyes, pharmaceuticals, and electronic materials.
Amine Group: Serves as a critical functional handle for a wide array of chemical transformations, enabling the construction of more complex molecules such as amides, sulfonamides, and imides. It is also a key pharmacophore in many bioactive molecules.
Trifluoromethoxy (-OCF₃) Group: This group imparts significant and desirable physicochemical properties. It is a strong electron-withdrawing group, which can modulate the electronic properties of the naphthalene ring system. Furthermore, it is highly lipophilic and metabolically stable, properties that are highly sought after in drug design to enhance cell permeability and pharmacokinetic profiles. researchgate.net
The key insight is that this compound serves as a synthon that allows for the strategic introduction of the -OCF₃ group onto a naphthalene platform, enabling the exploration of novel chemical space in both life sciences and materials science. For instance, related naphthalene-based diarylamides have been investigated as potent pan-Raf kinase inhibitors for anti-melanoma activity, where fluorine-containing groups were found to enhance inhibitory action. nih.gov
Identification of Remaining Challenges and Unexplored Research Avenues
Despite the potential, significant challenges and unexplored avenues remain in the study of this compound and related compounds.
Remaining Challenges:
Synthetic Accessibility and Scalability: While general methods for the synthesis of fluorinated amines exist, developing efficient, regioselective, and scalable syntheses for specific isomers like this compound can be challenging. nih.govresearchgate.net Issues such as managing harsh reaction conditions and the cost of fluorinating agents need to be addressed for broader application. numberanalytics.com
Understanding Structure-Property Relationships: A comprehensive understanding of how the precise placement of the trifluoromethoxy group on the naphthalene ring influences molecular properties (e.g., fluorescence, charge transport, biological activity) is lacking. Computational and experimental studies are needed to build predictive models. researchgate.net
Toxicological Profile: The parent compound, 2-naphthylamine (B18577), is a known carcinogen, primarily causing bladder cancer. nih.govnih.gov It is imperative to conduct thorough toxicological assessments of its derivatives to ensure their safety before any potential application, especially in pharmaceuticals. The metabolic fate of the trifluoromethoxy group in such a system is a key area for investigation.
Unexplored Research Avenues:
Optoelectronic and Photophysical Properties: Naphthalene derivatives, particularly naphthalene diimides, are known for their applications in organic electronics. acs.orgresearchgate.net The introduction of a strong electron-withdrawing group like -OCF₃ could significantly alter the LUMO and HOMO energy levels, potentially leading to new n-type organic semiconductors or fluorescent materials with unique properties. acs.orgdntb.gov.ua Investigating the photophysical properties of derivatives of this compound could open doors to applications in OLEDs, sensors, or biological imaging.
Medicinal Chemistry Applications: Beyond kinase inhibitors, the scaffold could be explored for other therapeutic targets. Naphthalene derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. rsc.orgnih.gov The unique properties conferred by the -OCF₃ group could be leveraged to design novel drug candidates with improved efficacy and pharmacokinetics.
Advanced Polymer Synthesis: Fluorinated diamines are valuable monomers for creating high-performance polymers like polyamides and polyimides with enhanced thermal stability, chemical resistance, and specific optical properties. researchgate.net this compound could serve as a monomer or a precursor to a monomer for novel fluorinated polymers.
Perspectives on Novel Compound Design and Methodological Advancements for Fluorinated Naphthalene Amines
Future research will likely focus on two interconnected areas: the design of novel functional molecules and the development of more efficient synthetic methodologies.
Novel Compound Design:
Bioisosteric Replacement: The trifluoromethoxy group can be used as a bioisostere for other groups in known bioactive molecules to improve properties. For example, in designing novel kinase inhibitors, this group could replace a less stable or less potent moiety to enhance binding affinity and metabolic stability. nih.gov
Supramolecular Chemistry: The planar naphthalene core is ideal for creating molecules that self-assemble through π–π stacking. The fluorine atoms of the -OCF₃ group can participate in non-covalent interactions (e.g., C-H···F bonds), which can be used to control the solid-state packing of materials, a critical factor for charge transport in organic semiconductors. researchgate.netrsc.org
Hybrid Materials: New designs could involve creating hybrid molecules that combine the this compound scaffold with other functional units, such as chalcones or heterocyclic moieties, to develop compounds with multiple biological activities or materials with tailored properties. rsc.orgnih.gov
Methodological Advancements:
Late-Stage Fluorination: A significant advancement would be the development of methods for the late-stage introduction of the trifluoromethoxy group onto complex naphthalene amine derivatives. This would allow for the rapid generation of compound libraries for screening purposes.
Flow Chemistry: Utilizing continuous flow chemistry for fluorination reactions could help overcome challenges related to safety, reaction control, and scalability that are often associated with traditional batch processes. numberanalytics.com
Catalytic Methods: There is a continuous need for new catalytic systems that can perform fluorination and amination reactions with higher efficiency, selectivity, and under milder conditions, reducing the environmental impact of synthesis. nih.govoup.com
Broader Implications for Organic Synthesis and Advanced Materials Science
The exploration of compounds like this compound has significant implications for the broader fields of organic chemistry and materials science.
Organic Synthesis: It highlights the growing importance of fluorination in modern synthetic chemistry. The demand for complex fluorinated building blocks pushes chemists to develop novel synthetic methods and reagents. researchgate.net The synthesis of such molecules provides challenging and valuable targets that drive innovation in reaction methodology.
Advanced Materials Science: Fluorinated naphthalenes are at the forefront of research into next-generation organic materials.
Conductive Polymers: Sulfonated naphthalene derivatives are used as dopants in conductive polymers. The electronic properties of this compound could be harnessed to create new types of dopants or monomers for polymers with tailored conductivity and stability. nbinno.com
Organic Electronics: The development of air-stable, solution-processable n-type semiconductors is a major goal in organic electronics. nih.gov Fluorination of the naphthalene core, as seen in naphthalene diimides, is a proven strategy to lower LUMO levels and enhance electron transport and stability. acs.org This makes derivatives of this compound prime candidates for investigation in organic field-effect transistors (OFETs) and organic photovoltaics.
Hydrogels and Responsive Materials: Naphthalene-based molecules can form functional hydrogels for applications like drug delivery. nbinno.com The properties of this compound could be used to create new responsive materials that change their properties in response to external stimuli.
Q & A
Q. What are the optimal synthetic routes for 8-(Trifluoromethoxy)naphthalen-2-amine, and how can reaction conditions be optimized for yield and purity?
Answer: The synthesis of trifluoromethoxy-substituted naphthylamines typically involves functionalization of naphthalene precursors. A common approach includes:
- Precursor selection : Starting with halogenated naphthalen-2-amine derivatives (e.g., bromo or chloro) to enable nucleophilic substitution with trifluoromethoxy groups.
- Catalysts : Using transition-metal catalysts (e.g., Pd or Cu) for coupling reactions, as seen in fluorinated naphthalenamine syntheses .
- Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC or GC-MS.
Key parameters for optimization include temperature (e.g., 80–120°C for substitution reactions), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Reaction progress should be monitored via TLC or in-situ NMR .
Q. How can the structure of this compound be rigorously characterized?
Answer: Structural confirmation requires a combination of analytical techniques:
- NMR spectroscopy : H and C NMR to identify proton environments and carbon frameworks. The trifluoromethoxy group () shows distinct F NMR signals near δ -55 to -60 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., ).
- X-ray crystallography : For unambiguous determination of stereochemistry and bond angles, particularly if the compound crystallizes .
- FT-IR : To detect amine N-H stretches (~3300 cm) and C-F vibrations (1100–1200 cm).
Advanced Research Questions
Q. What mechanistic insights explain the electronic effects of the trifluoromethoxy group on the reactivity of this compound?
Answer: The electron-withdrawing trifluoromethoxy group () significantly alters the electronic landscape:
- Resonance and inductive effects : The group withdraws electron density via inductive effects, reducing nucleophilicity at the amine group. This can be quantified via Hammett substituent constants ().
- Impact on aromatic substitution : The group directs electrophilic substitution to specific positions on the naphthalene ring, as shown in fluorinated analogs . Computational studies (DFT or Hartree-Fock) can map electron density distributions and predict regioselectivity .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer: Discrepancies may arise from variations in:
- Experimental design : Differences in cell lines, assay conditions (e.g., pH, temperature), or impurity profiles of test compounds.
- Structural analogs : Subtle changes (e.g., substituent position) can drastically alter bioactivity. For example, fluorination at the 5-position vs. 8-position in tetrahydronaphthalen-amines leads to divergent receptor affinities .
Methodological solutions : - Systematic SAR studies : Synthesize and test derivatives with controlled structural modifications.
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.
- Computational docking : Predict binding modes to receptors (e.g., GPCRs) and correlate with experimental IC values .
Q. What strategies are effective for analyzing the stability of this compound under varying storage and reaction conditions?
Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Hydrolytic stability : Expose the compound to aqueous buffers (pH 1–13) and monitor degradation via LC-MS. The trifluoromethoxy group is generally hydrolytically stable but may degrade under strongly acidic/basic conditions.
- Photostability : UV-vis spectroscopy under controlled light exposure (e.g., ICH Q1B guidelines).
- Long-term storage : Stability studies at -20°C, 4°C, and room temperature with periodic purity checks .
Q. How can researchers leverage this compound in designing fluorescent probes or optoelectronic materials?
Answer: The naphthalene core and group offer tunable electronic properties:
- Fluorescence tuning : Introduce electron-donating/withdrawing groups to modulate emission wavelengths. For example, fluorinated naphthylamines exhibit blue-shifted emission compared to non-fluorinated analogs .
- Charge transport : Evaluate hole/electron mobility in thin-film transistors (OFETs) using time-of-flight (TOF) or space-charge-limited current (SCLC) measurements.
- Theoretical modeling : Use TD-DFT to predict absorption/emission spectra and compare with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
